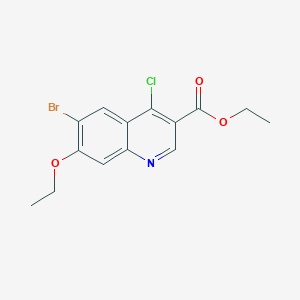
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
Vue d'ensemble
Description
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C14H13BrClNO3 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate involves a multi-step reaction . The first step involves the use of potassium carbonate in acetonitrile under reflux conditions for 36 hours. The second step involves the use of tetrabutyl-ammonium chloride and trichlorophosphate under reflux conditions for 68 hours .Molecular Structure Analysis
The molecular structure of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate is represented by the InChI code: 1S/C14H13BrClNO3/c1-2-20-14(19)10-7-18-12-5-4-9(16)6-11(12)13(10)15/h4-7H,2H2,1H3 .Applications De Recherche Scientifique
1. Analytical Methods in Antioxidant Activity Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate has been investigated for its potential applications in antioxidant activity analysis. Munteanu and Apetrei (2021) critically reviewed various tests to determine antioxidant activity, including the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and others. These methods are based on spectrophotometry, assessing the kinetics or reaching equilibrium states by monitoring specific wavelength adsorption. The findings indicate that the compound's potential applications could be in the clarification of operating mechanisms and kinetics involving several antioxidants, particularly when used alongside electrochemical methods for comprehensive analysis (Munteanu & Apetrei, 2021).
2. Role in Assessing Antioxidant Capacity The ABTS/PP Decolorization Assay is another area where Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate might find relevance. Ilyasov et al. (2020) discussed the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity. They noted that certain antioxidants can form coupling adducts with ABTS, undergoing further oxidative degradation. The study points to the necessity of understanding these processes in detail, which can be facilitated by exploring the interaction and behavior of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate in such assays (Ilyasov et al., 2020).
3. Insights from Chemical Reactions and Assays Huang, Ou, and Prior (2005) provided a comprehensive review of the chemical principles of antioxidant capacity assays, classifying them into two types: assays based on hydrogen atom transfer (HAT) and electron transfer (ET). Their research into the kinetic models of inhibited autoxidation and the multifaceted aspects of antioxidants could provide critical insights into the role and potential applications of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate in understanding and enhancing antioxidant activity in various mediums (Huang, Ou, & Prior, 2005).
Propriétés
IUPAC Name |
ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO3/c1-3-19-12-6-11-8(5-10(12)15)13(16)9(7-17-11)14(18)20-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCUVSBTWMKVAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738338 | |
| Record name | Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | |
CAS RN |
953803-81-1 | |
| Record name | Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



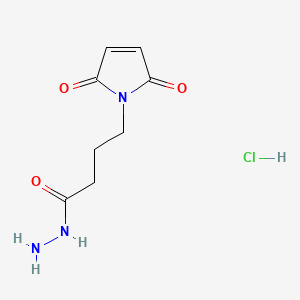
![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B1404033.png)
![Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride](/img/structure/B1404035.png)


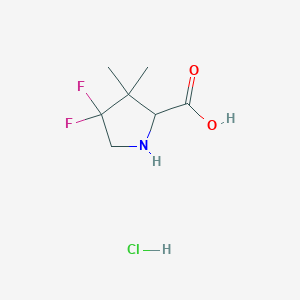
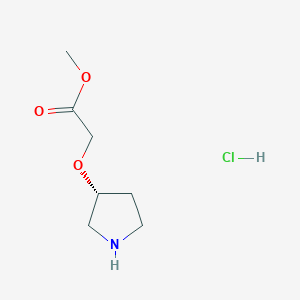


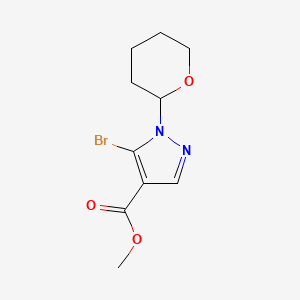

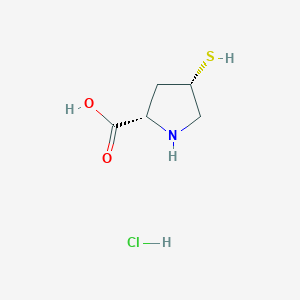
![Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one](/img/structure/B1404052.png)
